BenchChemオンラインストアへようこそ!

Vibegron

overactive bladder β3-adrenoceptor agonist comparative efficacy

Vibegron is a second-generation, highly selective β3-adrenoceptor (β3-AR) agonist approved by the FDA and other global regulatory authorities for the symptomatic treatment of overactive bladder (OAB) in adults. It functions by selectively activating β3-ARs in the detrusor muscle, leading to bladder relaxation and increased storage capacity without the anticholinergic side-effect burden associated with first-line OAB therapies.

Molecular Formula C26H28N4O3
Molecular Weight 444.5 g/mol
CAS No. 1190389-15-1
Cat. No. B611683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibegron
CAS1190389-15-1
SynonymsMK-4618;  MK 4618;  MK4618;  Vibegron
Molecular FormulaC26H28N4O3
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O
InChIInChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1
InChIKeyDJXRIQMCROIRCZ-XOEOCAAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vibegron (CAS 1190389-15-1): Baseline Pharmacological and Regulatory Profile for Overactive Bladder Procurement


Vibegron is a second-generation, highly selective β3-adrenoceptor (β3-AR) agonist approved by the FDA (2020) and other global regulatory authorities for the symptomatic treatment of overactive bladder (OAB) in adults [1]. It functions by selectively activating β3-ARs in the detrusor muscle, leading to bladder relaxation and increased storage capacity without the anticholinergic side-effect burden associated with first-line OAB therapies [2]. Unlike the first-in-class β3-AR agonist mirabegron, vibegron's distinct molecular structure confers near-exclusive β3-selectivity, minimal CYP450-mediated metabolism, and a unique drug-drug interaction (DDI) profile [3]. It is available as a once-daily 75 mg oral tablet, with pharmacokinetics supporting consistent exposure regardless of food intake or tablet crushing [4].

Why Vibegron Cannot Be Substituted with In-Class β3-AR Agonists: A Quantitative Differentiation Primer


Although vibegron and mirabegron both target the β3-adrenoceptor, their pharmacological and pharmacokinetic profiles diverge significantly, rendering them non-interchangeable. Vibegron exhibits higher β3-selectivity (>7,937-fold over β1-ARs) and a higher maximal β3-AR response compared to mirabegron, which demonstrates measurable off-target β1- and β2-AR activity [1]. Crucially, vibegron is metabolized independently of CYP3A4, 2D6, and 2C9 enzymes, resulting in a negligible drug-drug interaction (DDI) liability, whereas mirabegron's CYP2D6 inhibition necessitates dose adjustments and restricts co-administration with numerous commonly prescribed medications [2]. Furthermore, real-world evidence demonstrates significantly higher patient adherence and longer persistence with vibegron versus mirabegron, driven by differences in tolerability and convenience [3]. These quantifiable distinctions directly impact patient safety, therapeutic efficacy, and formulary decision-making, as detailed in the evidence below.

Vibegron Product-Specific Quantitative Evidence Guide: Head-to-Head Data for Scientific Selection


Superior Reduction in Urgency and Urge Incontinence vs. Mirabegron: Meta-Analysis of Head-to-Head Trials

In a 2025 meta-analysis of six head-to-head trials comparing vibegron and mirabegron, vibegron demonstrated superior efficacy in reducing core OAB symptoms [1]. Specifically, vibegron was associated with a greater reduction in daily urgency episodes (standardized mean difference [SMD] = 0.37; P = 0.0006) and urinary urge incontinence (UUI) episodes (SMD = 0.33; P = 0.006) compared to mirabegron [2]. No significant differences were found in other efficacy parameters or overall safety profiles [3].

overactive bladder β3-adrenoceptor agonist comparative efficacy

Higher β3-AR Selectivity and Maximal Response vs. Mirabegron: In Vitro Functional Assay Data

In a functional cellular assay using human embryonic kidney 293 cells expressing β3-ARs, vibegron exhibited near-exclusive β3-activity with no measurable β1-activity and only 2% β2-activity at 10 µM [1]. In contrast, mirabegron showed 3% β1-activity and 15% β2-activity [2]. Vibegron also achieved a significantly higher maximal β3-AR response (99.2% of isoproterenol control) compared to mirabegron (80.4%), and was approximately 4.7-fold more potent (EC50: 2.13 nM vs. 10.0 nM) [3].

receptor selectivity β3-adrenoceptor pharmacodynamics

Negligible CYP450-Mediated Drug-Drug Interactions vs. Mirabegron: Pharmacokinetic Differentiation

Vibegron is metabolized primarily via oxidation and glucuronidation, with minimal involvement of CYP3A4, 2D6, or 2C9 enzymes [1]. Clinical drug interaction studies confirm that vibegron does not inhibit CYP2D6, and no clinically significant interactions occur with ketoconazole (a strong CYP3A4/P-gp inhibitor) [2]. In contrast, mirabegron is a moderate CYP2D6 inhibitor, requiring dose adjustments of concomitant CYP2D6 substrates and carrying warnings for interactions with numerous drugs [3].

drug-drug interactions CYP450 pharmacokinetics

Superior Real-World Adherence and Persistence vs. Mirabegron and Anticholinergics: Retrospective Claims Analysis

In a US retrospective claims study of 4,921 vibegron users matched to 9,842 mirabegron users, vibegron demonstrated significantly higher adherence (proportion of days covered [PDC] ≥80%: 49.0% vs. 45.1%; P < 0.001) and longer median persistence (171 days [95% CI 159-182] vs. 128 days [122-137]; P < 0.001) [1]. When compared to anticholinergics, vibegron's advantage was even more pronounced: adherence 49.1% vs. 38.5% (P < 0.001) and persistence 172 vs. 91 days (P < 0.001) [2].

adherence persistence real-world evidence

Cardiovascular Neutrality Confirmed in Ambulatory Blood Pressure Study vs. Placebo

In a 28-day, randomized, double-blind, placebo-controlled ambulatory blood pressure monitoring study (n=214), vibegron 75 mg demonstrated no clinically or statistically significant effects on blood pressure or heart rate [1]. The least squares mean difference (LSMD) between vibegron and placebo for change from baseline in mean daytime systolic blood pressure was 0.8 mmHg (90% CI: -0.9 to 2.5), and for diastolic blood pressure was 0.0 mmHg [2]. Rates of treatment-emergent hypertension were comparable between vibegron (4.7%) and placebo (3.7%) [3].

cardiovascular safety blood pressure hypertension

Cost-Effectiveness Advantage vs. Mirabegron in US Healthcare Settings

A semi-Markov model evaluating cost-effectiveness from a US commercial payor and Medicare perspective found vibegron to be cost-effective compared to mirabegron 50 mg [1]. For Medicare, the incremental cost-effectiveness ratio (ICER) for vibegron versus mirabegron 50 mg was $12,154 per quality-adjusted life-year (QALY), well below the $50,000/QALY willingness-to-pay threshold [2]. Probabilistic sensitivity analysis indicated vibegron was cost-effective versus mirabegron 50 mg 100% of the time at this threshold for Medicare payors [3].

cost-effectiveness health economics formulary management

Vibegron Procurement-Driven Application Scenarios: Where Differentiated Evidence Supports Selection


Polypharmacy Management in Elderly OAB Patients with Multiple Comorbidities

Given vibegron's negligible CYP450-mediated drug-drug interaction profile [1] and its cardiovascular neutrality demonstrated in patients with pre-existing hypertension [2], this compound is uniquely suited for older adults with OAB who are concurrently taking antihypertensives, anticoagulants, antidepressants, or other CYP2D6 substrates. The absence of DDI liability eliminates the need for dose adjustments and reduces the risk of adverse events, directly addressing a major limitation of mirabegron and antimuscarinics in this population [3].

Formulary Decision-Making for Health Plans and PBMs

The combination of superior real-world persistence (171 vs 128 days vs mirabegron) [1], favorable cost-effectiveness (ICER $12,154/QALY vs mirabegron 50 mg) [2], and proven superiority in reducing urgency and UUI episodes in head-to-head meta-analysis [3] provides a robust, multi-dimensional evidence package for formulary inclusion. This data supports preferential tier placement or step-edit policies that favor vibegron over mirabegron, even in the presence of generic alternatives .

Clinical Trial Design for Novel OAB Combination Therapies

Vibegron's high β3-selectivity, full agonist activity (maximal response 99.2%) [1], and demonstrated safety when co-administered with tolterodine in Phase IIb trials [2] position it as an ideal backbone for combination regimens with antimuscarinics or emerging agents. The synergistic relaxation effect observed when vibegron is combined with non-selective antimuscarinics in preclinical models [3] provides a strong rationale for investigator-initiated studies exploring novel fixed-dose combinations, potentially expanding the therapeutic arsenal for refractory OAB.

Medication Management in Patients with Uncontrolled Hypertension or Cardiovascular Risk

The 28-day ambulatory blood pressure study confirming no clinically significant changes in systolic BP (LSMD 0.8 mmHg vs placebo) [1] supports vibegron's preferential use in OAB patients with hypertension, a common comorbidity. This evidence is particularly relevant for cardiologists, primary care physicians, and geriatricians who may otherwise avoid β3-agonists due to mirabegron's labeling warning regarding blood pressure elevations [2]. Vibegron's cardiovascular safety profile thus expands the eligible patient population for β3-agonist therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vibegron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.